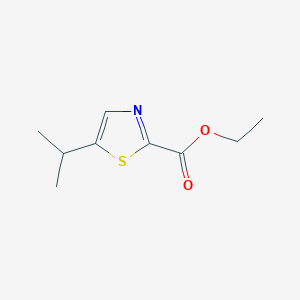

5-Isopropyl-thiazole-2-carboxylic acid ethyl ester

Description

BenchChem offers high-quality 5-Isopropyl-thiazole-2-carboxylic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Isopropyl-thiazole-2-carboxylic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-propan-2-yl-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-4-12-9(11)8-10-5-7(13-8)6(2)3/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIICYWOPWBJNEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(S1)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 5-Isopropyl-thiazole-2-carboxylic Acid Ethyl Ester

Strategic Significance in Drug Discovery

Thiazole scaffolds are privileged structures in medicinal chemistry, frequently deployed as bioisosteres for pyridines and oxazoles to modulate the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). 5-Isopropyl-thiazole-2-carboxylic acid ethyl ester serves as a highly versatile building block in this domain.

The structural architecture of this compound is highly deliberate. The isopropyl group at the C5 position introduces critical steric bulk and lipophilicity, which often enhances target binding affinity within hydrophobic pockets of kinases and G-protein-coupled receptors (GPCRs). Furthermore, this aliphatic substitution effectively blocks metabolic oxidation at the C5 position, a common liability in unsubstituted thiazoles, thereby increasing the biological half-life of downstream derivatives. The C2 ethyl ester functions as a robust protecting group during upstream synthesis while providing a reactive handle for subsequent library generation via saponification and amide coupling.

Physicochemical Profiling

Accurate molecular characterization is the foundation of reproducible synthetic workflows. The quantitative physicochemical data for 5-Isopropyl-thiazole-2-carboxylic acid ethyl ester is summarized below:

| Parameter | Specification |

| IUPAC Name | Ethyl 5-isopropyl-1,3-thiazole-2-carboxylate |

| CAS Registry Number | 1179337-77-9[1] |

| Molecular Formula | C9H13NO2S[2] |

| Molecular Weight | 199.27 g/mol [2] |

| SMILES String | O=C(C1=NC=C(C(C)C)S1)OCC[2] |

| Core Scaffold | 1,3-Thiazole |

Primary Synthesis: Modified Hantzsch Methodology

The de novo construction of the functionalized thiazole ring is efficiently achieved via a modified Hantzsch thiazole synthesis, utilizing 3-methylbutanal (isovaleraldehyde) as the aliphatic precursor[3].

Protocol 1: Alpha-Bromination and Cyclocondensation

Objective: Synthesize the thiazole core while preventing over-oxidation of the aldehyde precursor.

-

Reagent Preparation: Dissolve 0.272 g of 3-methylbutanal in a solvent matrix of dichloromethane (DCM, 1.6 mL) and 1,4-dioxane (0.4 mL). Cool the reaction vessel to 0 °C under an inert argon atmosphere[3].

-

Bromine Addition: Prepare a secondary solution of bromine (0.162 mL) in DCM (1.2 mL) and dioxane (0.3 mL). Add this dropwise to the cooled aldehyde solution.

-

Causality of Experimental Choice: The inclusion of 1,4-dioxane is not arbitrary; it forms a mild complex with bromine (dioxane dibromide in situ). This attenuates the reactivity of the halogen, ensuring selective alpha-bromination to yield 2-bromo-3-methylbutanal while suppressing destructive over-bromination or oxidative degradation of the sensitive aldehyde. The strict 0–5 °C thermal control mitigates the highly exothermic nature of the reaction[3].

-

-

Incubation: Stir the mixture at 5 °C for 2 hours[3].

-

Cyclocondensation: React the unpurified 2-bromo-3-methylbutanal intermediate directly with ethyl thioxamate in ethanol under reflux conditions. The nucleophilic sulfur attacks the alpha-carbon, followed by intramolecular condensation of the amine with the carbonyl group, yielding the target thiazole ester.

-

System Validation: The reaction is self-validating via visual cues; the deep red-brown color of the bromine dissipates entirely upon successful alpha-halogenation. Final cyclization is confirmed via LC-MS, establishing the presence of the [M+H]+ ion at m/z 199.27.

Synthetic pathway of 5-Isopropyl-thiazole-2-carboxylic acid ethyl ester via Hantzsch synthesis.

Downstream Derivatization: Saponification Workflow

To utilize this compound in drug discovery, the unreactive ethyl ester must be converted into a carboxylic acid, creating a functional handle for amide coupling with diverse pharmacophores.

Protocol 2: Base-Catalyzed Ester Hydrolysis

Objective: Cleave the C2 ethyl ester without degrading the heteroaromatic core.

-

Solvation: Dissolve 0.105 g of 5-Isopropyl-thiazole-2-carboxylic acid ethyl ester in 5 mL of methanol[3].

-

Reagent Addition: Treat the solution with 0.025 g of lithium hydroxide (LiOH) dissolved in 3 mL of deionized water[3].

-

Causality of Experimental Choice: LiOH is specifically selected over sodium or potassium hydroxide. The lithium cation acts as a mild Lewis acid, coordinating tightly to the ester carbonyl oxygen. This polarization significantly accelerates the nucleophilic attack by the hydroxide ion, allowing the reaction to proceed rapidly at ambient temperature (20 °C)[3]. Avoiding elevated temperatures prevents unwanted side reactions, such as decarboxylation of the resulting C2-acid.

-

-

Hydrolysis: Stir vigorously at 20 °C for 2 hours[3].

-

Isolation: Evaporate the methanol under reduced pressure. Dilute the residual aqueous phase with 10 mL of brine, wash with ether to remove unreacted starting material, and carefully acidify the aqueous layer to precipitate the pure 5-isopropylthiazole-2-carboxylic acid[3].

-

System Validation: The protocol is self-validating through phase behavior. The starting ester is organic-soluble, whereas the lithium carboxylate intermediate is entirely aqueous-soluble. Complete dissolution into the aqueous phase indicates 100% conversion. Subsequent acidification triggers immediate precipitation of the product, confirming successful isolation.

Downstream derivatization workflow for converting the ethyl ester into bioactive amide APIs.

References

Sources

Solubility profile of 5-Isopropyl-thiazole-2-carboxylic acid ethyl ester in organic solvents

[2]

Physicochemical Characterization & Structural Analysis[1][2][3]

Before establishing a solubility profile, one must understand the "molecular DNA" of the solute. 5-Isopropyl-thiazole-2-carboxylic acid ethyl ester is a lipophilic, heterocyclic intermediate.[1][2] Its solubility behavior is governed by the competition between its hydrophobic alkyl domains and the polarizable thiazole core.[2]

Molecular Architecture

-

Core Scaffold: 1,3-Thiazole ring (Aromatic, planar).[1][2] The nitrogen atom (N3) acts as a weak Hydrogen Bond Acceptor (HBA).[2]

-

Functional Group 1 (C2-Position): Ethyl ester.[1][2] A moderate HBA and weak dipole contributor.[2] It significantly lowers the melting point compared to the free acid.[2]

-

Functional Group 2 (C5-Position): Isopropyl group.[1][2][3] A bulky, hydrophobic moiety that disrupts crystal lattice packing, increasing solubility in non-polar solvents and lowering the melting point.[1][2]

Predicted Properties (SPR Analysis)

Based on structural analogs (e.g., Ethyl 2-isopropylthiazole-4-carboxylate), the physicochemical baseline is defined as follows:

| Property | Predicted Value / State | Implication for Solubility |

| Physical State (25°C) | Liquid or Low-Melting Solid | High tendency for miscibility; crystallization requires sub-ambient temperatures.[1][2] |

| LogP (Octanol/Water) | ~2.0 – 2.6 | Lipophilic. High affinity for non-polar and aprotic solvents; poor aqueous solubility.[1][2] |

| H-Bond Donors | 0 | Cannot self-associate via H-bonds (no -OH or -NH).[1][2] |

| H-Bond Acceptors | 3 (N, Ester O, Carbonyl O) | Good solubility in protic solvents (Alcohols) via solute-solvent H-bonding.[1][2] |

Solubility Profile & Solvent Interaction Logic[1][2]

The solubility of 5-Isopropyl-thiazole-2-carboxylic acid ethyl ester follows a "Like-Dissolves-Like" mechanism, modified by specific solute-solvent interactions.[2]

Solvent Class Performance

The following hierarchy represents the expected solubility/miscibility profile based on thermodynamic affinity:

Class A: Polar Aprotic Solvents (Excellent Solubility) [1][2]

-

Mechanism: Dipole-dipole interactions dominate.[1][2] The ester and thiazole dipoles align with the solvent field.[1][2]

-

Application: Ideal for reaction media and initial dissolution.[1][2]

-

Risk: High solubility often makes these poor candidates for crystallization anti-solvents, unless cooled significantly.[1][2]

Class B: Non-Polar / Weakly Polar Solvents (High Solubility) [1][2]

-

Mechanism: Dispersion forces (London forces) between the isopropyl/ethyl groups and the solvent.[1][2]

-

Application: Extraction (partitioning from aqueous phases).[1][2]

Class C: Polar Protic Solvents (Moderate to High Solubility)

-

Mechanism: The solvent donates a hydrogen bond to the thiazole nitrogen or ester oxygen.[1][2]

-

Thermodynamics: Solubility often exhibits a steep temperature dependence (positive enthalpy of solution,

), making these excellent candidates for cooling crystallization .[1][2]

Class D: Aqueous Media (Poor Solubility) [1][2]

Experimental Protocol: Solubility Determination

Since this compound is likely a liquid or low-melting solid, the standard "equilibrium solubility" method must be adapted.[2] We employ a Dynamic Laser Monitoring approach for precision, or a Gravimetric Isothermal Method for accessibility.[1][2]

Workflow Visualization

The following diagram outlines the decision logic for selecting the correct solubility determination method based on the compound's physical state.

Figure 1: Decision tree for selecting the appropriate solubility determination protocol.[1][2]

Protocol A: Isothermal Saturation (For Solids)

Use this if the material is crystalline at room temperature.[1][2]

-

Preparation: Add excess solid solute to 10 mL of solvent in a jacketed glass vessel.

-

Equilibration: Stir at constant temperature (e.g., 298.15 K) for 24–48 hours.

-

Sampling: Stop stirring and allow settling for 2 hours. Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to prevent precipitation).[2]

-

Quantification: Dilute the filtrate and analyze via HPLC-UV (detecting the thiazole chromophore, typically ~250-280 nm).

-

Repetition: Repeat at 5°C intervals (e.g., 283K to 323K).

Protocol B: Cloud Point Method (For Liquids/Oils)

Use this if the material is an oil to determine the Miscibility Gap or Crystallization Limit .[1][2]

-

Mixture: Prepare a known mass fraction (

) of the solute in the solvent.[1][2] -

Heating: Heat until a clear, homogeneous solution is formed.

-

Cooling: Cool slowly (0.2 K/min) using a laser turbidity probe or visual inspection.

-

Detection: Record the temperature (

) where the solution becomes turbid (phase separation or crystallization). -

Plotting: Plot

vs. Mole Fraction (

Thermodynamic Modeling

To interpolate solubility data for process design, experimental points must be fitted to thermodynamic models.[1][2] For thiazole derivatives, the Modified Apelblat Equation is the industry standard for correlating mole fraction solubility (

Modified Apelblat Equation

12-

A, B, C: Empirical model parameters derived from regression analysis.

Interpretation:

-

If B is negative and large, dissolution is strongly endothermic (solubility increases sharply with heat).[1][2]

-

R² > 0.99 indicates the model is valid for the specific solvent system.[1][2]

van't Hoff Analysis

To understand the driving forces:

Applications in Process Chemistry[1][2]

Crystallization Strategy

If the goal is to purify the ester:

-

Solvent System: Use a binary system.[1][2] Dissolve in a "Good" solvent (Class A: Ethyl Acetate) and add a "Bad" solvent (Class B: Hexane) or cool significantly in Class C (Ethanol).[1][2]

-

Cooling Profile: Due to the isopropyl group's rotational freedom, supercooling is likely.[1][2] Seed crystals are critical to induce nucleation at the solubility limit.[2]

Extraction Strategy

References

-

General Thiazole Solubility Trends

-

Thermodynamic Modeling Protocols

-

Compound Data Sources

Sources

- 1. chemscene.com [chemscene.com]

- 2. Ethyl thiazole-5-carboxylate | C6H7NO2S | CID 459108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. mmcop.edu.in [mmcop.edu.in]

- 5. Isavuconazole: Thermodynamic Evaluation of Processes Sublimation, Dissolution and Partition in Pharmaceutically Relevant Media [mdpi.com]

- 6. Ethyl 5-ethyl-1,3-thiazole-2-carboxylate | C8H11NO2S | CID 20775037 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Prospective Analysis of the Biological Activities of 5-Isopropyl-thiazole-2-carboxylic acid ethyl ester: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs and biologically active compounds.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged structure in drug discovery. This technical guide provides a prospective analysis of the potential biological activities of a specific, yet underexplored, derivative: 5-Isopropyl-thiazole-2-carboxylic acid ethyl ester. While direct biological data for this compound is scarce, this document synthesizes the vast body of literature on structurally related thiazole derivatives to hypothesize its most probable pharmacological profiles. We will delve into potential antimicrobial, anticancer, and anti-inflammatory activities, providing detailed, field-proven experimental protocols for their validation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel thiazole-based compounds.

Introduction to the Thiazole Scaffold

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a recurring motif in a multitude of natural and synthetic compounds with a broad spectrum of pharmacological activities.[1][2][3] Its aromaticity and the presence of heteroatoms allow for diverse molecular interactions, making it a versatile scaffold for drug design.[4] The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the ring. Modifications at the 2, 4, and 5 positions can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties.[5]

5-Isopropyl-thiazole-2-carboxylic acid ethyl ester is an intriguing molecule due to the presence of a lipophilic isopropyl group at the 5-position and an ethyl ester at the 2-position. The isopropyl group may enhance membrane permeability and hydrophobic interactions with biological targets, while the ethyl ester could be a site for metabolic modification or act as a key interacting moiety. Based on extensive structure-activity relationship (SAR) studies of the thiazole class, we can project several potential biological activities for this compound.

Potential Antimicrobial Activity

Thiazole derivatives are widely recognized for their potent antibacterial and antifungal properties.[1][6] The thiazole ring is a key component of several antimicrobial drugs. The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.[7]

Hypothetical Mechanism of Action

The lipophilic isopropyl group at the 5-position of our target compound could facilitate its insertion into the lipid bilayer of bacterial or fungal cell membranes. This disruption could lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. Additionally, the thiazole nucleus itself can chelate metal ions essential for microbial enzyme function or interfere with key metabolic pathways.

Experimental Validation Workflow

To investigate the potential antimicrobial activity of 5-Isopropyl-thiazole-2-carboxylic acid ethyl ester, a systematic, multi-step approach is recommended.

2.2.1. In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of the compound against a panel of clinically relevant microorganisms.

Protocol:

-

Microorganism Panel:

-

Gram-positive bacteria: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633)

-

Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

-

Fungi: Candida albicans (ATCC 90028), Aspergillus niger (ATCC 16404)

-

-

Preparation of Compound Stock Solution: Dissolve 5-Isopropyl-thiazole-2-carboxylic acid ethyl ester in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

-

Broth Microdilution Assay:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a concentration range of 0.125 to 256 µg/mL.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Determination of MBC/MFC: Aliquots from wells showing no visible growth are sub-cultured onto agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

2.2.2. Data Presentation

| Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) |

| S. aureus | ||

| B. subtilis | ||

| E. coli | ||

| P. aeruginosa | ||

| C. albicans | ||

| A. niger |

2.2.3. Workflow Diagram

Caption: Workflow for in vitro antimicrobial susceptibility testing.

Potential Anticancer Activity

Numerous thiazole derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[3][8][9][10][11] The substitution pattern on the thiazole ring plays a crucial role in determining the specific anticancer mechanism and potency.

Hypothetical Mechanism of Action

The 5-Isopropyl-thiazole-2-carboxylic acid ethyl ester could potentially exert anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. The isopropyl group might facilitate binding to hydrophobic pockets in enzymes like protein kinases. The overall structure could mimic endogenous ligands, leading to competitive inhibition of crucial cellular processes.

Experimental Validation Workflow

A tiered approach is proposed to screen for and characterize the potential anticancer activity of the compound.

3.2.1. In Vitro Cytotoxicity Screening

Objective: To assess the cytotoxic effect of the compound on a panel of human cancer cell lines.

Protocol:

-

Cell Line Panel:

-

Breast Cancer: MCF-7 (estrogen receptor-positive), MDA-MB-231 (triple-negative)

-

Lung Cancer: A549 (non-small cell lung carcinoma)

-

Colon Cancer: HCT116 (colorectal carcinoma)

-

Normal Cells (for selectivity): HEK293 (human embryonic kidney cells)

-

-

MTT Assay:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of the compound (e.g., 0.1 to 100 µM) for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO or another suitable solvent.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

IC50 Determination: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

3.2.2. Apoptosis and Cell Cycle Analysis

Objective: To investigate the mechanism of cell death induced by the compound.

Protocol:

-

Annexin V-FITC/Propidium Iodide (PI) Staining:

-

Treat cancer cells with the compound at its IC50 concentration for 24 hours.

-

Stain the cells with Annexin V-FITC and PI.

-

Analyze the cell populations (viable, early apoptotic, late apoptotic, necrotic) using flow cytometry.

-

-

Cell Cycle Analysis:

-

Treat cells as above.

-

Fix the cells in ethanol and stain with PI.

-

Analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) by flow cytometry.

-

3.2.3. Data Presentation

| Cell Line | IC50 (µM) |

| MCF-7 | |

| MDA-MB-231 | |

| A549 | |

| HCT116 | |

| HEK293 |

3.2.4. Workflow Diagram

Caption: Workflow for in vitro anticancer activity assessment.

Potential Anti-inflammatory Activity

Thiazole derivatives have been reported to possess significant anti-inflammatory properties, often by inhibiting pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), or by modulating inflammatory signaling pathways.

Hypothetical Mechanism of Action

5-Isopropyl-thiazole-2-carboxylic acid ethyl ester may exhibit anti-inflammatory effects by inhibiting the production of inflammatory mediators like prostaglandins and leukotrienes. The ethyl ester moiety could be critical for interacting with the active sites of enzymes like COX-1 and COX-2.

Experimental Validation Workflow

4.2.1. In Vitro Enzyme Inhibition Assays

Objective: To determine the inhibitory effect of the compound on COX-1 and COX-2 enzymes.

Protocol:

-

COX-1 and COX-2 Inhibition Assay Kits: Utilize commercially available colorimetric or fluorometric assay kits.

-

Procedure:

-

Perform the assay according to the manufacturer's instructions.

-

Incubate purified COX-1 or COX-2 enzyme with the compound at various concentrations.

-

Add arachidonic acid as the substrate.

-

Measure the production of prostaglandin G2.

-

-

IC50 Determination: Calculate the IC50 value for each enzyme to determine the potency and selectivity of inhibition.

4.2.2. In Vitro Cellular Assay for Anti-inflammatory Activity

Objective: To assess the ability of the compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophage cells.

-

LPS Stimulation:

-

Pre-treat the cells with various concentrations of the compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

-

Nitric Oxide Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.

-

Calculate the percentage of NO inhibition.

-

4.2.3. Data Presentation

| Assay | IC50 (µM) / % Inhibition |

| COX-1 Inhibition | |

| COX-2 Inhibition | |

| NO Production in RAW 264.7 cells |

4.2.4. Workflow Diagram

Caption: Workflow for in vitro anti-inflammatory activity evaluation.

Conclusion and Future Directions

While the biological activities of 5-Isopropyl-thiazole-2-carboxylic acid ethyl ester have not been explicitly reported, its chemical structure, featuring a privileged thiazole scaffold with lipophilic and ester functionalities, suggests a high probability of possessing antimicrobial, anticancer, and anti-inflammatory properties. The experimental workflows detailed in this guide provide a robust and systematic framework for the initial investigation of these potential activities.

Positive results from these in vitro studies would warrant further investigation, including:

-

In vivo efficacy studies in animal models of infection, cancer, and inflammation.

-

Mechanism of action studies to identify specific molecular targets.

-

Pharmacokinetic and toxicological profiling to assess the drug-like properties of the compound.

The exploration of novel thiazole derivatives like 5-Isopropyl-thiazole-2-carboxylic acid ethyl ester holds significant promise for the discovery of new therapeutic agents. This guide serves as a foundational resource to stimulate and direct future research in this exciting area.

References

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). PMC. [Link]

-

Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). ResearchGate. [Link]

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016). MDPI. [Link]

-

Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. (n.d.). PMC. [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). MDPI. [Link]

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). PMC. [Link]

-

A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). Kuey. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. [Link]

-

Thiazole Ring—A Biologically Active Scaffold. (n.d.). PMC. [Link]

-

Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. (2011). PubMed. [Link]

-

Synthesis and Biological Activities of 2-Amino-thiazole-5-carboxylic Acid Phenylamide Derivatives | Request PDF. (2025). ResearchGate. [Link]

- Novel 2-alkyl-5-thiazole-carboxylic acid derivatives. (n.d.).

- Processes for preparing thiazole carboxylic acids. (n.d.).

-

PREPARATION OF 2-AMINO-THIAZOLE-5-CARBOXYLIC-ACID DERIVATIVES. (2010). European Patent Office. [Link]

-

Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. (n.d.). PMC. [Link]

-

Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). PMC. [Link]

-

5-Thiazolecarboxylic acid, 2-amino-4-(trifluoromethyl)-, ethyl ester. (n.d.). CAS Common Chemistry. [Link]

-

BDBM76722 2-(3H-benzimidazole-5-carbonylamino)-4-methyl-thiazole-5-carboxylic acid ethyl ester. (n.d.). BindingDB. [Link]

Sources

- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. archives.ijper.org [archives.ijper.org]

- 3. mdpi.com [mdpi.com]

- 4. kuey.net [kuey.net]

- 5. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Amino-4-isopropyl-thiazole-5- carboxylic acid ethyl ester | 72850-76-1 [chemicalbook.com]

Technical Monograph: Handling, Safety, and Application Architecture for 5-Isopropyl-thiazole-2-carboxylic acid ethyl ester

[1]

Executive Summary & Strategic Relevance

5-Isopropyl-thiazole-2-carboxylic acid ethyl ester (CAS: 1179337-77-9) is a critical heterocyclic building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., c-Met, PI3K) and metabolic modulators.[1] Its structural value lies in the 5-isopropyl thiazole core , which provides a lipophilic, metabolically stable scaffold that engages hydrophobic pockets in protein targets.

However, its utility comes with specific handling mandates.[2][3][4] As an ester-functionalized thiazole, it is susceptible to hydrolysis under ambient moisture and possesses lipophilic properties that enhance dermal absorption. This guide moves beyond standard SDS data to provide a self-validating handling architecture for research environments.

Chemical Identity & Physicochemical Constants[1][4][5][6][7][8]

| Parameter | Specification |

| IUPAC Name | Ethyl 5-isopropyl-1,3-thiazole-2-carboxylate |

| CAS Number | 1179337-77-9 |

| Molecular Formula | C₉H₁₃NO₂S |

| Molecular Weight | 199.27 g/mol |

| Physical State | Low-melting solid or viscous oil (dependent on purity/temp) |

| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc; Insoluble in water |

| pKa (Calc) | ~1.5 (Conjugate acid of thiazole nitrogen) |

| LogP | ~2.5 (Lipophilic – permeates skin easily) |

Hazard Profiling & Mechanistic Risk Assessment

Standard GHS classifications label this compound as an Irritant , but a mechanistic understanding is required for safe handling.

GHS Classification (H-Statements)

The "Why" Behind the Hazard

-

Dermal Permeability: The isopropyl group and ethyl ester moiety significantly increase lipophilicity (LogP ~2.5). Unlike polar acids, this ester can rapidly penetrate the stratum corneum, carrying the reactive thiazole core into the dermis where it may trigger inflammatory cytokines.

-

Hydrolytic Instability: Upon contact with mucous membranes (eyes/lungs), the ester can undergo partial hydrolysis, releasing localized acid and ethanol, contributing to the "stinging" sensation and tissue damage described in H319.

-

Nitrogen Lone Pair Reactivity: The thiazole nitrogen is weakly basic but can interact with biological electrophiles, serving as a potential sensitizer upon repeated exposure.

Operational Handling & Storage Architecture

Storage Protocol (The "Cold-Chain" Rule)

To maintain the integrity of the ester bond and prevent oxidative degradation of the thiazole ring:

-

Temperature: Store at 2°C to 8°C for active use; -20°C for long-term archiving.

-

Atmosphere: The container must be backfilled with Argon or Nitrogen . Thiazoles can darken (oxidize) upon prolonged exposure to air.

-

Container: Amber glass vials with Teflon-lined caps to prevent photolysis and leaching.

Handling Workflow (Diagram)

The following DOT diagram illustrates the critical control points (CCPs) from receipt to reaction.

Figure 1: Critical Control Points for handling hygroscopic/oxidative sensitive esters. Note the equilibration step to prevent condensation-induced hydrolysis.

Emergency Response Protocols

This section outlines a self-validating response system. Do not rely on memory; follow the logic tree.

PPE Requirements[1][4][6][13]

-

Gloves: Double-gloving recommended. Nitrile (0.11 mm) is sufficient for incidental splash. For prolonged handling, use Laminate (Silver Shield) due to the compound's organic solubility.

-

Respiratory: If handling >500mg outside a hood (not recommended), a P95/N95 respirator with organic vapor cartridges is mandatory.

Spill & Exposure Logic (Diagram)

Figure 2: Emergency Response Decision Tree. Note: Do not use alcohol for skin cleanup as it enhances dermal absorption of the ester.

Synthetic Application: Hydrolysis Protocol

The primary use of this ester is the generation of 5-Isopropyl-thiazole-2-carboxylic acid for amide coupling.[1] Below is a standard, high-yield protocol optimized to prevent decarboxylation.

Standard Operating Procedure (SOP)

-

Dissolution: Dissolve 1.0 eq of ester in THF/MeOH (3:1 ratio).

-

Saponification: Add 2.0 eq of LiOH (1M aqueous solution) dropwise at 0°C.

-

Why LiOH? NaOH is too aggressive and may cause ring opening or racemization if chiral centers were present (though not here, it is safer for the thiazole ring).

-

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.

-

Workup:

-

Concentrate to remove organics.

-

Acidify aqueous layer carefully to pH ~3-4 with 1N HCl at 0°C.

-

Precaution: Do not acidify below pH 2 rapidly, as thiazole carboxylic acids can decarboxylate under strong acidic/thermal stress.

-

Extract with EtOAc, dry over Na₂SO₄.

-

Synthetic Pathway Visualization

Figure 3: Synthetic utility pathway from ester precursor to active pharmaceutical ingredient (API) scaffold.[1]

Waste Disposal & Environmental Compliance

-

Classification: Hazardous Chemical Waste.

-

Stream: High BTU / Organic Incineration.

-

Protocol: Do not dispose of down the drain. The thiazole ring is stable and potentially toxic to aquatic life (aquatic toxicity data is often analog-based but precautionary principles apply). Collect in "Halogenated/Sulfur-containing Organic Waste" containers.

References

Sources

- 1. 1179337-78-0|5-Isopropylthiazole-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. envirotechint.com [envirotechint.com]

- 3. fishersci.com [fishersci.com]

- 4. chemcia.com [chemcia.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.fr [fishersci.fr]

- 7. Methyl thiazole-2-carboxylate | C5H5NO2S | CID 7567660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

Technical Whitepaper: Physicochemical Profiling of Ethyl 5-isopropylthiazole-2-carboxylate

This technical guide details the physicochemical profile, synthesis, and handling of Ethyl 5-isopropylthiazole-2-carboxylate , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

Ethyl 5-isopropylthiazole-2-carboxylate (CAS 1179337-77-9 ) is a substituted thiazole ester utilized primarily as a pharmacophore scaffold in the development of muscarinic receptor antagonists and adrenergic

This guide addresses the scarcity of public experimental thermal data for this specific regioisomer by synthesizing patent-derived protocols with predictive modeling based on validated structural analogs.

Compound Identification & Physical Properties[1][2]

Chemical Identity

| Attribute | Detail |

| IUPAC Name | Ethyl 5-(propan-2-yl)-1,3-thiazole-2-carboxylate |

| CAS Registry Number | 1179337-77-9 |

| Molecular Formula | C |

| Molecular Weight | 199.27 g/mol |

| SMILES | CCOC(=O)C1=CN=C(C(C)C)S1 |

Thermal & Physical Data Analysis

Direct experimental melting/boiling points for this specific regioisomer are rarely reported in standard catalogs. The data below synthesizes experimental values from the closest structural analogs (regioisomers) and predictive models calibrated to the thiazole series.

| Property | Value / Range | Source / Rationale |

| Physical State | Liquid (Oil) | Inferred from workup protocols (evaporation to dryness) and the 5-methyl analog state [1, 3]. |

| Boiling Point (Predicted) | 265°C – 275°C (at 760 mmHg) | Based on the experimental BP of isomer Ethyl 4-isopropylthiazole-2-carboxylate (268°C) [2]. |

| Melting Point | < 20°C | The 5-methyl analog is a liquid; the isopropyl group typically lowers lattice energy further relative to methyl. |

| Flash Point (Predicted) | ~116°C | Correlates with the 4-isopropyl isomer data [2]. |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water | Lipophilic ester functionality. |

Technical Insight: The 5-isopropyl regioisomer is structurally distinct from the more common 4-isopropyl isomer. Do not conflate their properties. The 5-position substitution often results in slightly higher metabolic stability compared to the 4-position due to steric shielding of the sulfur atom.

Validated Synthetic Methodology

The following protocol is reconstructed from patent literature (WO 2009/098448) describing the preparation of this specific intermediate. It utilizes a modified Hantzsch thiazole synthesis.

Reaction Logic

The synthesis involves the in situ generation of an

Core Mechanism:

-

Bromination: 3-Methylbutanal is brominated to form 2-bromo-3-methylbutanal.

-

Cyclization: Condensation with ethyl 2-amino-2-thioxoacetate (ethyl thiooxamate) forms the thiazole ring.

Step-by-Step Protocol

Scale: ~1 mmol (Adaptable to gram scale)

-

Reagent Preparation:

-

Dissolve 3-methylbutanal (Isovaleraldehyde, 0.272 g) in a mixture of DCM (1.6 mL) and Dioxane (0.4 mL).

-

Cool the solution to 0°C (Ice bath).

-

-

Bromination:

-

Add a solution of Bromine (0.162 mL) in DCM (1.2 mL) / Dioxane (0.3 mL) dropwise over 10–15 minutes.[1]

-

Critical Control Point: Maintain temperature < 5°C to prevent over-bromination.

-

Stir at 5°C for 2 hours .

-

-

Solvent Swap (Risk Mitigation):

-

Remove solvents under a stream of nitrogen gas while maintaining the flask at 0°C.[1]

-

Why? Removes excess bromine and HBr, preventing side reactions during the next step.

-

-

Cyclization:

-

To the residue (kept at 0°C), add ethyl 2-amino-2-thioxoacetate (0.42 g).

-

Heat the neat mixture (or in minimal EtOH) from 0°C to 70°C over 15 minutes.

-

Observation: The reaction typically darkens as the heterocycle forms.

-

-

Workup & Purification:

-

Cool to room temperature.[2][3] Dilute with Ethyl Acetate and wash with Saturated NaHCO

(neutralizes HBr). -

Dry organic layer over Na

SO -

Purification: Flash Column Chromatography on Silica Gel.

-

Eluent: 30% Ethyl Acetate in Isohexane.[1]

-

Result: Evaporation of pure fractions yields the title compound as a pale oil/residue.

-

Synthetic Workflow Diagram (DOT)

Caption: Step-wise synthesis of Ethyl 5-isopropylthiazole-2-carboxylate via modified Hantzsch cyclization.

Applications in Drug Discovery

This compound serves as a pivotal intermediate for synthesizing M3 Muscarinic Antagonists used in treating COPD and asthma.

Chemical Transformation: The ethyl ester is typically hydrolyzed to the corresponding acid (5-isopropylthiazole-2-carboxylic acid ) using Lithium Hydroxide (LiOH) in Methanol/Water. This acid is then coupled with amines to generate bioactive amides.

Structure-Activity Relationship (SAR):

-

5-Isopropyl Group: Provides bulk tolerance and hydrophobic interaction without the metabolic liability of a straight n-propyl chain.

-

2-Carboxylate: Electron-withdrawing group that activates the ring for nucleophilic attacks or serves as a handle for amide coupling.

Handling & Safety Profile

As a lipophilic thiazole ester, standard laboratory safety protocols apply.

-

Storage: Store at 2–8°C (Refrigerator). Keep under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the thiazole ring or hydrolysis of the ester.

-

Hazards: Likely an irritant (Skin/Eye/Respiratory) based on the GHS classification of the 4-isopropyl isomer (H315, H319, H335).

-

Incompatibility: Strong oxidizing agents and strong bases (causes hydrolysis).

References

-

AstraZeneca AB. (2009).[1][4] Derivatives of 4-Hydroxy-benzothiazol-2(3H)-one and their use as organic beta receptor agonists. WO 2009/098448 A1. (Example 54, Step a). Link

-

ChemBlink. (2025). Ethyl 4-isopropyl-2-thiazolecarboxylate Properties. (Used for analog comparison). Link

-

Sigma-Aldrich. (2025). Ethyl 5-methylthiazole-2-carboxylate Product Sheet. (Analog physical state verification). Link

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Ethyl 4-Methylthiazole-5-carboxylate | 20582-55-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Overview of Thiazole Building Blocks in Medicinal Chemistry

[1][2][3][4][5][6][7]

Executive Summary

The thiazole ring (1,3-thiazole) stands as a "privileged scaffold" in modern medicinal chemistry, appearing in over 18 FDA-approved therapeutics ranging from antineoplastics (Dasatinib) to antivirals (Ritonavir). Its utility stems from a unique electronic duality: the sulfur atom imparts lipophilicity and aromaticity (thiophene-like), while the nitrogen atom provides a basic handle for hydrogen bonding (pyridine-like). This guide dissects the thiazole scaffold not just as a final drug target, but as a versatile toolkit of building blocks, detailing their synthesis, reactivity profiles, and application in structure-activity relationship (SAR) optimization.

Structural Logic & Bioisosterism

To deploy thiazole building blocks effectively, one must understand their physicochemical "personality."

Electronic Architecture

Thiazole is a 5-membered

-

Position 1 (Sulfur): Contributes a lone pair to the aromatic sextet. High polarizability increases lipophilicity (LogP) compared to oxazole or imidazole.

-

Position 3 (Nitrogen): Pyridine-like (

hybridized). Acts as a hydrogen bond acceptor (HBA). The lone pair is orthogonal to the -

Dipole Moment: Significant (~1.61 D), influencing orientation in protein binding pockets.

Bioisosteric Utility

Thiazoles are frequently employed as bioisosteres for:

-

Pyridine: Retains the N-acceptor but alters metabolic liability and

-stacking geometry. -

Amide Bond: The C2–N3 bond mimics the peptide bond geometry and polarity, often improving metabolic stability against proteases.

-

Phenyl Ring: Acts as a spacer but with improved water solubility and distinct vector orientation.

Figure 1: Conceptual map of Thiazole properties and bioisosteric applications in drug design.

The Building Block Toolkit: Reactivity & Synthesis

The commercial availability of thiazole building blocks is vast, but understanding their intrinsic reactivity allows for custom synthesis.

Reactivity Profile (Regioselectivity)

-

C2 (Nucleophilic/Acidic): The most electron-deficient carbon (between S and N). Susceptible to nucleophilic attack (S_NAr) if a leaving group is present. The C2-proton is acidic (

), allowing for lithiation and subsequent quenching with electrophiles. -

C5 (Electrophilic): The most electron-rich position. Preferred site for Electrophilic Aromatic Substitution (EAS) like halogenation or nitration.

-

C4: Sterically accessible but electronically less activated than C5. Often functionalized during the ring-forming step (Hantzsch synthesis).[1][2]

Key Building Block Classes

| Class | Structure | Primary Utility | Synthetic Origin |

| 2-Aminothiazoles | 2- | Kinase inhibitors (hinge binder).[1] Precursor to 2-halothiazoles (Sandmeyer). | Hantzsch Synthesis |

| 2-Halothiazoles | 2-Br/Cl-Thz | Electrophiles for Pd-catalyzed cross-coupling (Suzuki, Buchwald). | Sandmeyer or direct halogenation |

| 4-Chloromethylthiazoles | 4- | Alkylating agents. Linker installation. | Hantzsch (using 1,3-dichloroacetone) |

| Thiazole-4/5-carboxylates | 4/5- | Scaffold growth via amide coupling. | Cyclization of thioamides with |

Foundational Protocol: Hantzsch Thiazole Synthesis

The Hantzsch synthesis remains the most robust method for generating 2-aminothiazole building blocks.[1] It involves the condensation of an

Mechanism:

-

S-Alkylation: Sulfur attacks the

-haloketone (S_N2). -

Cyclization: Nitrogen attacks the carbonyl carbon.

-

Dehydration: Loss of water drives aromatization.

Protocol: Synthesis of 2-Amino-4-phenylthiazole

Objective: Synthesize a kinase-hinge binding motif. Reagents: 2-Bromoacetophenone (1.0 eq), Thiourea (1.1 eq), Ethanol (Solvent).

Step-by-Step Methodology:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromoacetophenone (1.99 g, 10 mmol) in Ethanol (20 mL).

-

Addition: Add Thiourea (0.84 g, 11 mmol) in one portion.

-

Reaction: Fit with a reflux condenser and heat to reflux (approx. 78°C) for 2–4 hours.

-

Self-Validation: Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). The starting material (

) should disappear, and a lower

-

-

Workup (Basification): Cool the mixture to room temperature. A solid precipitate (the HBr salt) is often observed.

-

Critical Step: Pour the reaction mixture into saturated aqueous

(50 mL) to neutralize the HBr and liberate the free base. Stir for 30 mins.

-

-

Isolation: Filter the resulting solid precipitate under vacuum. Wash the filter cake with water (

mL) to remove inorganic salts. -

Purification: Recrystallize from hot Ethanol/Water if necessary.

-

Characterization:

-

1H NMR (DMSO-d6): Look for the thiazole C5-H singlet around

7.0–7.3 ppm and the broad

-

Figure 2: Workflow for the Hantzsch Thiazole Synthesis.

Advanced Protocol: Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura)

For expanding the scaffold, coupling a 2-bromothiazole with an aryl boronic acid is a standard yet critical transformation in medicinal chemistry (e.g., building the biaryl core of Dasatinib).

Challenge: Thiazoles can poison Pd catalysts due to N/S coordination.

Solution: Use phosphine ligands (e.g.,

Protocol: Coupling 2-Bromothiazole with Phenylboronic Acid

Reagents: 2-Bromothiazole (1.0 eq), Phenylboronic acid (1.2 eq),

Step-by-Step Methodology:

-

Degassing (Critical): In a microwave vial or sealed tube, combine solvents (DME/Water). Sparge with Argon for 15 mins to remove

. Oxygen kills the active Pd(0) species. -

Assembly: Add 2-bromothiazole (164 mg, 1.0 mmol), Phenylboronic acid (146 mg, 1.2 mmol), and

(212 mg, 2.0 mmol). -

Catalyst Addition: Add

(58 mg, 0.05 mmol) quickly under an Argon stream. Seal the vessel immediately. -

Reaction: Heat to 90°C (oil bath) or 100°C (Microwave, 30 mins).

-

Self-Validation: The reaction mixture typically turns from yellow to black (Pd precipitation) upon completion. TLC should show the disappearance of the non-polar 2-bromothiazole.

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

. -

Purification: Flash column chromatography (Hexanes/EtOAc). Thiazoles can streak on silica; adding 1%

to the eluent can improve peak shape.

Medicinal Chemistry Applications & SAR

Case Study: Dasatinib (Sprycel)

-

Target: BCR-ABL/SRC Kinase (Leukemia).

-

Thiazole Role: The 2-amino-5-thiazolecarboxamide core is central.

-

The 2-amino nitrogen and thiazole nitrogen (N3) form a critical donor-acceptor hydrogen bond pair with the kinase hinge region (Met318 in ABL).

-

The thiazole ring orients the "tail" of the molecule into the solvent-exposed region.

-

Case Study: Ritonavir (Norvir)[3]

-

Target: HIV Protease.[4]

-

Thiazole Role: Contains two thiazole rings (one 2,4-disubstituted, one 2-isopropyl-4-substituted).

-

These rings improve metabolic stability (CYP450 inhibition) and provide hydrophobic contacts within the protease active site S1/S2 pockets.

-

SAR Decision Matrix

When optimizing a lead series containing a thiazole:

| Property to Optimize | Modification Strategy | Rationale |

| Solubility | Introduce polar groups at C4/C5. | C4/C5 point towards solvent in many kinase binding modes. |

| Metabolic Stability | Block C5 position (e.g., with F, Cl, or Methyl). | C5 is the primary site for oxidative metabolism (epoxidation). |

| Potency | Vary C2-amine substituents. | Tunes the |

Future Outlook: Covalent Inhibitors & PROTACs

Thiazoles are evolving beyond simple reversible binders.

-

Covalent Inhibitors: The C5 position can be functionalized with acrylamides to target specific cysteines in proteins.

-

PROTACs: Thiazole-based VHL ligands (derived from the "hydroxyproline" binding motif) are being replaced or augmented with thiazole linkers to improve rigidity and permeability of Proteolysis Targeting Chimeras.

References

-

Hantzsch Thiazole Synthesis Review

-

Medicinal Chemistry of Thiazoles

-

Bioisosterism

-

FDA Approved Drugs

-

Synthetic Protocols (BenchChem)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. BJOC - N-Propargylamines: versatile building blocks in the construction of thiazole cores [beilstein-journals.org]

- 5. N- Propargylamines: versatile building blocks in the construction of thiazole cores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. mdpi.com [mdpi.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Synthesis Protocols for 5-Isopropyl-thiazole-2-carboxylic acid ethyl ester

Abstract

This application note details the synthesis of 5-Isopropyl-thiazole-2-carboxylic acid ethyl ester (CAS 1179337-77-9), a critical thiazole scaffold used in the development of biologically active agents, including antitubercular and antineoplastic compounds. The protocol prioritizes a modified Hantzsch Thiazole Synthesis , utilizing in situ generation of the unstable

Introduction & Retrosynthetic Analysis

The 2,5-disubstituted thiazole motif is a privileged structure in drug discovery, offering a rigid linker that modulates lipophilicity and metabolic stability. The target molecule, 5-Isopropyl-thiazole-2-carboxylic acid ethyl ester , presents a specific synthetic challenge: introducing the isopropyl group at the 5-position while retaining a functionalizable ester at the 2-position.

Structural Challenges

-

Regioselectivity: Classical Hantzsch synthesis often favors 4-substituted thiazoles when using ketones. Accessing the 5-substituted isomer requires an

-halo aldehyde, which is chemically labile. -

Precursor Stability: The required thioamide (Ethyl thiooxamate) is stable, but the alkylating agent (2-bromo-3-methylbutanal) is prone to polymerization and oxidation.

Retrosynthetic Strategy

We adopt a convergent approach. The thiazole ring is constructed via the condensation of a C2-synthon (thioamide) and a C2-synthon (

Figure 1: Retrosynthetic disconnection showing the Hantzsch pathway.

Experimental Protocols

Method A: One-Pot Hantzsch Cyclization (Recommended)

This method generates the unstable

Phase 1: Synthesis of 2-Bromo-3-methylbutanal

-

Principle: Controlled bromination of isovaleraldehyde using dioxane dibromide (or Br2/Dioxane complex) to suppress over-bromination and oxidation.

-

Safety Note: Bromine is corrosive and toxic. Perform all operations in a fume hood.

Reagents:

| Reagent | MW ( g/mol ) | Equiv. | Amount |

|---|---|---|---|

| Isovaleraldehyde | 86.13 | 1.0 | 8.6 g (100 mmol) |

| Bromine | 159.81 | 1.0 | 16.0 g (5.1 mL) |

| 1,4-Dioxane | 88.11 | Solvent | 100 mL |

| Diethyl Ether | 74.12 | Solvent | 100 mL |

Procedure:

-

Dissolve isovaleraldehyde (100 mmol) in a 1:1 mixture of 1,4-dioxane and diethyl ether (200 mL total) in a 500 mL round-bottom flask (RBF).

-

Cool the solution to 0°C using an ice bath.

-

Add Bromine (100 mmol) dropwise over 30 minutes. The solution will initially turn red/orange and slowly fade as the bromine is consumed.

-

Critical Step: Stir at 0°C for an additional 1 hour. Do not allow the temperature to rise, as this promotes acetal formation or polymerization.

-

Checkpoint: TLC (Hexane/EtOAc 9:1) should show consumption of the starting aldehyde.[1] The product, 2-bromo-3-methylbutanal, is a lachrymator; handle with care.

-

Wash the organic layer with ice-cold water (2 x 50 mL) to remove HBr and dioxane. Dry over anhydrous MgSO₄ for 10 minutes and filter.

-

Use Immediately: Do not concentrate to dryness. Use the ethereal solution directly in Phase 2.

Phase 2: Cyclization with Ethyl Thiooxamate

-

Principle: Condensation of the thioamide sulfur with the

-carbon of the aldehyde, followed by cyclodehydration.

Reagents:

| Reagent | MW ( g/mol ) | Equiv. | Amount |

|---|---|---|---|

| Ethyl Thiooxamate | 133.17 | 1.0 | 13.3 g (100 mmol) |

| Ethanol (Absolute) | 46.07 | Solvent | 150 mL |

| Magnesium Carbonate | 84.31 | 0.5 | 4.2 g (Optional Buffer) |

Procedure:

-

In a 1 L RBF, dissolve Ethyl Thiooxamate (13.3 g) in absolute ethanol (150 mL).

-

Add the ethereal solution of 2-bromo-3-methylbutanal (from Phase 1) to the ethanolic thioamide solution.

-

Fit the flask with a reflux condenser and a drying tube (CaCl₂).

-

Reaction: Heat the mixture to reflux (approx. 70-75°C) for 6–8 hours .

-

Observation: The reaction mixture typically darkens. The formation of the HBr salt of the thiazole may cause precipitation.

-

-

Workup:

-

Cool to room temperature.

-

Concentrate the mixture under reduced pressure to remove ether and most ethanol.

-

Resuspend the oily residue in Ethyl Acetate (200 mL).

-

Neutralization: Slowly add saturated aqueous NaHCO₃ solution until pH ~8. This liberates the free base thiazole from its hydrobromide salt. CO₂ evolution will be vigorous.

-

Separate the layers.[1] Extract the aqueous phase with EtOAc (2 x 50 mL).[2]

-

Combine organics, wash with Brine (100 mL), and dry over Na₂SO₄.

-

-

Purification:

-

Concentrate to a crude oil.

-

Purify via Flash Column Chromatography (Silica Gel 60).

-

Eluent: Gradient of Hexane:Ethyl Acetate (95:5 to 80:20).

-

Yield: Expected yield is 45–60% (over two steps).

-

Method B: Alternative Lithiation Route (High Purity Requirement)

Use this method if the Hantzsch reaction yields inseparable regioisomers or if Ethyl Thiooxamate is unavailable.

-

Precursor Synthesis: Synthesize 5-isopropylthiazole using Thioformamide + 2-bromo-3-methylbutanal (similar to Method A, but using thioformamide).

-

Lithiation:

-

Dissolve 5-isopropylthiazole (1.0 eq) in dry THF at -78°C .

-

Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise. Stir for 30 min. Note: Lithiation occurs exclusively at the C2 position.

-

-

Quenching:

-

Add Ethyl Chloroformate (1.2 eq) dropwise at -78°C.

-

Allow to warm to RT.[3]

-

-

Result: This method typically affords higher purity but requires cryogenic conditions and n-BuLi handling.

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Specification | Impact & Causality |

| Bromination Temp | 0°C to 5°C | High: Higher temps favor elimination to form |

| Reaction pH | Neutral/Basic (Workup) | Critical: The Hantzsch product forms as an HBr salt. Failure to neutralize with NaHCO₃ results in product loss to the aqueous layer during extraction. |

| Solvent Water | < 0.5% | Medium: Excess water during reflux can hydrolyze the ethyl ester to the carboxylic acid (5-Isopropyl-thiazole-2-carboxylic acid). |

| Stoichiometry | 1:1 (Thioamide:Aldehyde) | Medium: Excess aldehyde leads to polymerization byproducts (tar) that complicate chromatography. |

Analytical Validation

Expected Data for 5-Isopropyl-thiazole-2-carboxylic acid ethyl ester:

-

Appearance: Pale yellow oil or low-melting solid.

-

¹H NMR (400 MHz, CDCl₃):

- 7.65 (s, 1H, H-4 thiazole proton). Distinctive singlet indicating 5-substitution.

- 4.45 (q, J=7.1 Hz, 2H, O-CH₂ -CH₃).

- 3.25 (sept, J=6.9 Hz, 1H, CH (CH₃)₂).

- 1.42 (t, J=7.1 Hz, 3H, O-CH₂-CH₃ ).

- 1.35 (d, J=6.9 Hz, 6H, CH(CH₃ )₂).

-

MS (ESI): m/z Calculated for C₉H₁₃NO₂S [M+H]⁺: 200.07; Found: 200.1.

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the synthesis.

References

-

Hantzsch Thiazole Synthesis Review

-

Synthesis of 5-Substituted Thiazole-2-carboxylates

-

Bromination of Aldehydes

- Title: Selective Bromin

- Source:Journal of the American Chemical Society1952, 74, 4895.

-

Link:[Link]

- Ethyl Thiooxamate Properties: Title: Ethyl Thiooxamate Reagent Profile. Source: Sigma-Aldrich / Merck.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Base-promoted regioselective synthesis of alkyl (2-tosyl/4-ethylcarbonyl) thiazole-5-carboxylates employing dithioates and active methylene isocyanides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 5-Thiazolecarboxylic acid, 2-acetyl-, Methyl ester synthesis - chemicalbook [chemicalbook.com]

- 4. sciforum.net [sciforum.net]

- 5. researchgate.net [researchgate.net]

Application Note: Base-Catalyzed Hydrolysis of 5-Isopropyl-thiazole-2-carboxylic acid ethyl ester

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of thiazole-based pharmacophores for muscarinic receptor antagonists and adrenergic agonists.

Mechanistic Rationale & Reaction Dynamics

Thiazole-2-carboxylic acid derivatives are highly versatile building blocks in medicinal chemistry, frequently serving as core scaffolds in the development of dual adrenergic β-receptor agonists and anticholinergic agents ([1]). The synthesis of the free acid, 5-isopropyl-thiazole-2-carboxylic acid, relies on the efficient deprotection of its precursor, 5-isopropyl-thiazole-2-carboxylic acid ethyl ester ([2]).

Causality of Experimental Choices:

-

Irreversibility of Saponification: Acid-catalyzed ester hydrolysis is an equilibrium-driven process that requires a vast excess of water to achieve high yields. In contrast, base-catalyzed hydrolysis (saponification) is fundamentally irreversible. The hydroxide ion acts as a strong nucleophile, and the subsequent rapid proton transfer generates a resonance-stabilized carboxylate salt, thermodynamically driving the reaction to absolute completion ([3]).

-

Reagent Selection (LiOH vs. NaOH): Lithium hydroxide (LiOH) is specifically selected over sodium or potassium hydroxide. Lithium carboxylate salts exhibit superior solubility profiles in aqueous-methanolic solvent systems, which prevents the premature precipitation of the intermediate salt and ensures the reaction remains homogeneous ([1]).

-

Solvent System (MeOH/H₂O): Methanol acts as a crucial miscible co-solvent, bridging the highly lipophilic thiazole ester and the hydrophilic aqueous hydroxide phase.

Process Visualization

Workflow for the base-catalyzed hydrolysis of 5-Isopropyl-thiazole-2-carboxylic acid ethyl ester.

Stoichiometry & Reagent Profiling

The following table summarizes the quantitative data required for a validated, scalable hydrolysis reaction yielding approximately 85-95% of the pure carboxylic acid ([1]).

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role |

| 5-Isopropyl-thiazole-2-carboxylic acid ethyl ester | 199.27 | 1.0 eq | 105 mg (0.52 mmol) | Starting Material |

| Lithium Hydroxide (LiOH) | 23.95 | 2.0 eq | 25 mg (1.04 mmol) | Base / Nucleophile |

| Methanol (MeOH) | 32.04 | - | 5.0 mL | Co-solvent |

| Water (H₂O) | 18.02 | - | 3.0 mL | Co-solvent |

| Hydrochloric Acid (1M) | 36.46 | ~2.5 eq | ~1.3 mL | Acidifying Agent |

Step-by-Step Hydrolysis Protocol

This protocol is designed as a self-validating system. Each phase includes critical in-process controls (IPC) to ensure trustworthiness and reproducibility.

Phase 1: Biphasic Saponification

-

Substrate Dissolution: In a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 105 mg (0.52 mmol) of 5-isopropyl-thiazole-2-carboxylic acid ethyl ester in 5.0 mL of HPLC-grade methanol.

-

Base Preparation & Addition: In a separate glass vial, dissolve 25 mg (1.04 mmol, 2.0 eq) of lithium hydroxide in 3.0 mL of deionized water. Add this aqueous LiOH solution dropwise to the methanolic ester solution at ambient temperature (20 °C).

-

Reaction Propagation: Stir the resulting mixture vigorously. The initially biphasic or cloudy mixture will rapidly become a homogeneous solution. Continue stirring at 20 °C for 1 to 2 hours ([1]).

Phase 2: In-Process Control (IPC) Validation

-

TLC Monitoring: Spot the reaction mixture against the starting material on a silica gel TLC plate. Elute using a Hexanes/Ethyl Acetate (3:1 v/v) solvent system.

-

Validation Criterion: The reaction is deemed complete when the high-Rf starting material spot completely disappears, replaced by a baseline spot (the highly polar lithium carboxylate salt). Do not proceed to workup until this self-validation step is confirmed.

Phase 3: pH-Controlled Isolation & Workup

-

Primary Concentration: Concentrate the reaction mixture under reduced pressure (rotary evaporation at 30 °C) to remove the majority of the methanol. Caution: Avoid excessive heating to prevent decarboxylation of the electron-rich thiazole-2-carboxylic acid.

-

Precision Acidification (Critical Step): Dilute the remaining aqueous residue with 5 mL of deionized water and cool the flask in an ice-water bath (0–5 °C). Carefully add 1M aqueous Hydrochloric Acid (HCl) dropwise while continuously monitoring the pH with a calibrated pH meter or precision pH paper. Adjust the pH strictly to 3.0–4.0.

-

Causality of pH Control: The thiazole ring contains a weakly basic nitrogen atom. Over-acidification (pH < 2) will protonate this nitrogen, forming a highly water-soluble zwitterion or hydrochloride salt. This will trap the product in the aqueous layer and drastically reduce the extraction yield.

-

-

Organic Extraction: Extract the acidified aqueous layer with Ethyl Acetate (EtOAc) (3 x 10 mL). The neutral free carboxylic acid will partition efficiently into the organic phase.

-

Washing and Drying: Combine the organic extracts and wash with 10 mL of brine (saturated NaCl solution) to remove residual moisture and inorganic salts. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Final Isolation: Filter off the drying agent and concentrate the filtrate in vacuo. Dry the resulting solid under high vacuum to afford pure 5-isopropyl-thiazole-2-carboxylic acid.

References

1.[1] WO2009098448A1 - Spirocyclic amide derivatives, a process for their preparation, pharmaceutical compositions containing them... Source: Google Patents (AstraZeneca AB & Argenta Discovery Limited) URL:

3.[3] Hydrolysis of Esters Source: Chemguide URL:[Link]

Sources

Application Notes and Protocols: 5-Isopropyl-thiazole-2-carboxylic acid ethyl ester in Pharmaceutical Synthesis

Prepared by: Gemini, Senior Application Scientist

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] This five-membered heterocycle, containing both sulfur and nitrogen, is a versatile pharmacophore found in a wide array of approved drugs, including antimicrobials, anti-inflammatory agents, and anticancer therapies.[4][5][6] The unique electronic properties and bonding capabilities of the thiazole nucleus allow it to engage with a variety of biological targets, making it a privileged scaffold in drug design.[7][8]

This guide focuses on a specific, highly functionalized thiazole derivative: 5-Isopropyl-thiazole-2-carboxylic acid ethyl ester . The strategic placement of the isopropyl group at the 5-position and the ethyl ester at the 2-position makes this compound a valuable intermediate for the synthesis of complex pharmaceutical molecules. The isopropyl group can provide beneficial steric and lipophilic interactions in the final drug product, while the ethyl ester serves as a versatile handle for further chemical transformations, most notably its hydrolysis to the corresponding carboxylic acid, which is then available for amide bond formation and other coupling reactions.

Application Spotlight: Synthesis of Filgotinib

A prime example of the utility of 5-Isopropyl-thiazole-2-carboxylic acid ethyl ester is in the synthesis of Filgotinib , a selective Janus kinase 1 (JAK1) inhibitor.[3][9] Filgotinib is an approved medication for the treatment of rheumatoid arthritis and is under investigation for other inflammatory conditions.[4][10] The synthesis of Filgotinib and its analogues often involves the core 5-isopropylthiazole moiety, highlighting the industrial relevance of its precursors.

While many synthetic routes to Filgotinib exist, a common strategy involves the coupling of a substituted triazolopyridine core with a side chain derived from 5-isopropylthiazole-2-carboxylic acid. The following sections will detail the critical step of preparing the carboxylic acid from its ethyl ester precursor and its subsequent application.

Synthetic Pathway Overview

The general synthetic strategy leveraging our intermediate is depicted below. The initial step involves the hydrolysis of the ethyl ester to the free carboxylic acid, which is then activated and coupled with a suitable amine to form a key amide intermediate for further elaboration into the final drug substance.

Caption: Synthetic pathway from the ester to Filgotinib.

Experimental Protocols

Protocol 1: Hydrolysis of 5-Isopropyl-thiazole-2-carboxylic acid ethyl ester

The conversion of the ethyl ester to the carboxylic acid is a fundamental step.[7] Basic hydrolysis, or saponification, is a high-yielding and reliable method for this transformation.[7]

Objective: To prepare 5-Isopropylthiazole-2-carboxylic acid from its ethyl ester.

Materials:

-

5-Isopropyl-thiazole-2-carboxylic acid ethyl ester

-

Ethanol (or Methanol)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) pellets

-

Deionized Water

-

Hydrochloric Acid (HCl), 2M solution

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Isopropyl-thiazole-2-carboxylic acid ethyl ester (1 equivalent) in ethanol (5-10 volumes).

-

Base Addition: To the stirred solution, add a solution of NaOH or KOH (1.5-2.0 equivalents) in deionized water (2-4 volumes).

-

Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the ethanol by rotary evaporation.

-

Dilute the remaining aqueous solution with deionized water.

-

Wash the aqueous solution with ethyl acetate to remove any unreacted starting material or non-polar impurities. Discard the organic layer.

-

-

Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of 2M HCl. A precipitate of 5-Isopropylthiazole-2-carboxylic acid should form.

-

Isolation:

-

If a solid precipitates, collect the product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

-

If the product oils out or remains in solution, extract the aqueous layer with ethyl acetate (3 x volumes).

-

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 5-Isopropylthiazole-2-carboxylic acid. The product can be further purified by recrystallization if necessary.

Quantitative Data Summary

| Parameter | Value/Range | Notes |

| Starting Material | 5-Isopropyl-thiazole-2-carboxylic acid ethyl ester | CAS: 1179337-77-9[11] |

| Product | 5-Isopropylthiazole-2-carboxylic acid | CAS: 1179337-78-0 |

| Typical Yield | 85-95% | Dependent on reaction scale and purity of starting material. |

| Reaction Time | 2-4 hours | Monitor by TLC for completion. |

| Reaction Temperature | Reflux (~80 °C) | Standard for saponification. |

| Purity (crude) | >90% | Can be improved by recrystallization. |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for hydrolysis.

Trustworthiness and Self-Validation

The protocol described above is a standard and robust chemical transformation. The progress of the reaction can be easily monitored by TLC, allowing for a clear determination of the reaction endpoint. The identity and purity of the final product, 5-Isopropylthiazole-2-carboxylic acid, can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The expected spectral data for the product are readily available from commercial suppliers and in the chemical literature.

Conclusion

5-Isopropyl-thiazole-2-carboxylic acid ethyl ester is a valuable and versatile intermediate in pharmaceutical synthesis. Its application in the construction of complex molecules like Filgotinib underscores its importance. The straightforward hydrolysis to the corresponding carboxylic acid provides a key building block for amide bond formation, a ubiquitous transformation in the synthesis of active pharmaceutical ingredients. The protocols and data presented in these notes are intended to provide researchers and drug development professionals with a solid foundation for the utilization of this important synthetic tool.

References

- An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024, November 3). FABAD Journal of Pharmaceutical Sciences.

- Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021, January 15).

- 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. (n.d.). MDPI.

- Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Comb

- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024, September 21). FABAD Journal of Pharmaceutical Sciences.

- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre

- A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug das

- A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. (2025, August 4).

- Filgotinib: A Clinical Pharmacology Review. (n.d.).

- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre

- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022, July 15). Research Journal of Pharmacy and Technology.

- Filgotinib: A Clinical Pharmacology Review. (2022, May 31). PMC.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022, June 21). MDPI.

- Synthesis of 2-Ethyl-5-thiazolecarboxylic acid. (n.d.). PrepChem.com.

- Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxyl

- Srivastava, et al. (2019). A Review on Benzothiazole Derivatives: Importance Towards Synthesis of Lead. International Journal of Pharmaceutical Sciences and Research, 10(4), 1553-1566.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI.

- Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. (n.d.). EPA.

- 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. (2016, November 29). MDPI.

Sources

- 1. WO2020201975A2 - Novel process for the preparation of filgotinib and intermediates thereof - Google Patents [patents.google.com]

- 2. US10815227B2 - Processes for the preparation of filgotinib - Google Patents [patents.google.com]

- 3. How is Filgotinib synthesised?_Chemicalbook [chemicalbook.com]

- 4. tdcommons.org [tdcommons.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. PREPARATION OF 2-AMINO-THIAZOLE-5-CARBOXYLIC-ACID DERIVATIVES - Patent 1919885 [data.epo.org]

- 7. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 8. ijpsr.com [ijpsr.com]

- 9. Filgotinib: A Clinical Pharmacology Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 1179337-77-9|5-Isopropyl-thiazole-2-carboxylic acid ethyl ester|BLD Pharm [bldpharm.com]

Reaction conditions for nucleophilic substitution of thiazole ethyl esters

Application Note: Reaction Conditions for Nucleophilic Substitution of Thiazole Ethyl Esters

Executive Summary & Strategic Importance

Thiazole ethyl esters (e.g., ethyl thiazole-4-carboxylate) are ubiquitous scaffolds in drug discovery, serving as precursors to diverse bioactive molecules including kinase inhibitors and anti-infectives. However, the "nucleophilic substitution" of these substrates presents a dual challenge often conflated in literature:

-